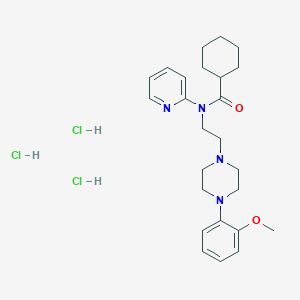
3-Pyrroline-2-one
Overview
Description
3-Pyrroline-2-one, also known as 3-pyrrolin-2-one, is a heterocyclic compound that features prominently in the synthesis of various biologically active compounds. It is an α,β-unsaturated-γ-lactam and serves as a precursor for the synthesis of statines, alkaloids, and other complex molecules10. The compound is characterized by a five-membered lactam ring and is a valuable intermediate in organic synthesis due to its reactivity in conjugate addition reactions .
Synthesis Analysis
The synthesis of this compound derivatives has been approached through various methods. One common strategy involves the use of primary amine starting materials in a two-step alkylation/alkylidene carbene CH-insertion reaction sequence, which allows for the formation of nitrogen-bearing quaternary stereocenters . Another method includes the de novo synthesis from acyclic precursors or transformation of other cyclic systems such as pyrroles, pyrrolidinone, and maleimides . Additionally, the synthesis of 3-pyrrolin-2-ones can be achieved through three-component reactions under catalyst-free conditions, which is a testament to the versatility of this compound .
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for their reactivity and biological activity. X-ray diffraction analysis has been used to elucidate the crystal structures of related compounds, providing insight into their conformation and π-conjugation . The presence of the lactam ring in this compound derivatives is a key structural feature that influences their chemical behavior.
Chemical Reactions Analysis
This compound and its derivatives participate in a variety of chemical reactions. They can act as acceptors in conjugate addition reactions, which is a pathway to synthesize biologically active 2-pyrrolidinones and pyrrolidines . Furthermore, the reactivity of the imine bond and exocyclic double carbon-carbon bond in 3-ylidene-1-pyrrolines, a related class of compounds, allows for the synthesis of complex polyheterocyclic molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. These compounds often exhibit valuable biological activities, which makes them attractive targets for the synthesis of natural product analogs and medicinal chemistry applications . The reactivity of the lactam ring and the presence of substituents on the pyrroline core are key factors that determine the properties and potential applications of these compounds .
Scientific Research Applications
Synthesis and Derivatives
- 3-Pyrroline-2-one derivatives are vital for creating biologically active compounds, serving as precursors for statines and various alkaloids. Their synthesis has been achieved through different routes, such as the reduction of maleimides (Saygılı, Altunbas, & Yeşilada, 2006).
- These compounds are also significant in organic synthesis due to their role as acceptors in conjugate addition reactions. This facilitates the synthesis of reactive 3-pyrroline-2-ones for potential bioactive compounds like nebracetam (Alves, 2007).
Bioactive Molecules and Medicinal Chemistry
- Pyrrolidin-2-ones and their derivatives are prominent in medicinal chemistry for creating new drugs with enhanced biological activity. Research has focused on synthesizing various derivatives by introducing substituents at different positions of 3-hydroxy-3-pyrrolin-2-one (Rubtsova et al., 2020).
Enzymatic Activity and Biological Applications
- Isomeric forms of pyrrolines, including 3-pyrroline, exhibit a wide range of biological applications, particularly in enzymatic activity. This makes them significant in studying diseases in plants and animals (Ajaykumar et al., 2013).
Synthesis Techniques and Applications
- De novo synthesis of 3-pyrrolin-2-ones from various precursors is a key area of research, given their occurrence in natural products, diverse biological activity, and utility as building blocks (Pelkey et al., 2015).
- The determination of the absolute configuration of 3-pyrrolin-2-ones is crucial for preparing various biologically active compounds, influencing research in pharmacology (Cuiper et al., 1999).
Versatility in Synthesis and Reactivity
- Research on 3-pyrrolin-2-ones has explored their reactivity, demonstrating their value as intermediates in synthesizing complex natural products and other heterocyclic compounds (Pelkey et al., 2019).
Agricultural Applications
- Some 3-pyrrolin-2-one derivatives have shown herbicidal activities, proving effective against various plant species. This opens up applications in agriculture for weed control (Ikeguchi et al., 2010).
Mechanism of Action
Target of Action
3-Pyrroline-2-one, also known as 1,5-dihydro-2H-pyrrol-2-ones, plays a significant structural role in a variety of bioactive natural compounds . It is primarily targeted as an antioxidant , with the ability to scavenge harmful radicals in the body.
Mode of Action
The compound interacts with harmful radicals in the body, particularly the hydroxyl radical (HO˙), and neutralizes them . This interaction results in the reduction of oxidative stress in the body, thereby preventing potential damage to cells and tissues .
Biochemical Pathways
The antioxidant activity of this compound is tested by the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay . The compound’s ability to scavenge hydroxyl radicals in both polar and non-polar environments is comparable to that of conventional antioxidants such as melatonin, gallic acid, indole-3-carbinol, ramalin, or Trolox .
Pharmacokinetics
The compound’s effectiveness in both polar and non-polar environments suggests that it may have good bioavailability .
Result of Action
The primary result of this compound’s action is its antioxidant activity. It effectively scavenges hydroxyl radicals, reducing oxidative stress and potentially preventing cellular damage
Action Environment
The action of this compound is influenced by the environment in which it is present. It has been shown to be effective in both polar and non-polar environments, suggesting that it can function effectively in various physiological conditions .
Safety and Hazards
Future Directions
3-Pyrroline-2-ones play a significant structural role in a variety of bioactive natural compounds . They have been proven to possess a broad spectrum of pharmacological activities such as anticancer, antibacterial, anti-HIV-1, anti-inflammatory, and antioxidant agents . Therefore, increasing attention has been directed at the synthesis of 3-pyrroline-2-ones .
properties
IUPAC Name |
1,2-dihydropyrrol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c6-4-2-1-3-5-4/h1-2H,3H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCHBOQVXIGZHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4031-15-6 | |
| Record name | 2,5-dihydro-1H-pyrrol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the basic structure of 3-pyrroline-2-one?
A1: this compound is a five-membered heterocyclic compound containing one nitrogen atom. Its core structure is a gamma-lactam with a double bond between the 3rd and 4th carbon atoms.
Q2: What are some common synthetic approaches to 3-pyrroline-2-ones?
A2: One of the most frequently employed methods is the three-component reaction involving an aromatic aldehyde, a primary amine, and a β-ketoester like diethyl oxalacetate. [, , , , , , , ] This reaction offers a straightforward route to diversely substituted this compound derivatives.
Q3: How is the structure of this compound derivatives confirmed?
A3: Modern spectroscopic techniques are crucial for structural determination. These include 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, HSQC, HMBC) and high-resolution mass spectrometry (ESI – HRMS). [, , ]
Q4: Can you describe the tautomerism observed in some 3-pyrroline-2-ones?
A4: 4-Acetyl-3-hydroxy-3-pyrroline-2-ones, for instance, exhibit tautomerism due to the small energy difference between the two possible tautomeric forms and the rapid interconversion rate. DFT calculations have been instrumental in studying this phenomenon. []
Q5: What are some notable biological activities exhibited by this compound derivatives?
A5: Studies have revealed that some this compound derivatives possess promising antioxidant [], anti-amnesic [, ], anti-inflammatory, and analgesic properties. [] Certain derivatives have also shown anticoagulant and hemostatic activities. []
Q6: Have any this compound derivatives demonstrated potential as hypoglycemic agents?
A6: Yes, research has identified specific this compound derivatives, such as 4-acetyl-3-hydroxy-1-(3-ethoxy)propyl-5-(4-ethoxy)phenyl-3-pyrroline-2-one, which exhibit significant hypoglycemic effects in animal models. []
Q7: Can you elaborate on the antioxidant activity observed in some this compound derivatives?
A7: Derivatives like 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one have shown significant radical scavenging activity against DPPH radicals. Quantum chemical calculations support their potential as effective HO˙ radical scavengers. []
Q8: How do 3-pyrroline-2-ones compare to established antioxidants?
A8: Computational studies suggest that the hydroxyl radical scavenging ability of certain 3-pyrroline-2-ones is comparable to that of well-known antioxidants like melatonin, gallic acid, and Trolox. []
Q9: How does the furan ring in toosendanin contribute to its bioactivation and toxicity?
A9: Toosendanin, a natural triterpenoid containing a this compound ring derived from a furan precursor, undergoes bioactivation primarily mediated by CYP3A4. This process generates a reactive cis-butene-1,4-dial intermediate that forms adducts with amino acids and glutathione. These conjugates, especially N-conjugates, play a crucial role in detoxifying toosendanin's reactive metabolites. []
Q10: How do structural modifications influence the biological activity of 3-pyrroline-2-ones?
A10: The nature and position of substituents on the this compound ring system significantly impact its biological activity. For example, the type of heterocyclic substituent at position 1 can influence the anti-inflammatory and analgesic properties. [] Similarly, substituents at other positions can modulate antioxidant capacity, hypoglycemic effects, and other activities.
Q11: How is computational chemistry employed in this compound research?
A11: Computational techniques, particularly Density Functional Theory (DFT) calculations, are invaluable for investigating reaction mechanisms, predicting reaction outcomes, and understanding the stability of different tautomeric forms. [] These methods are also crucial for understanding the antioxidant activity of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(trifluoromethyl)phenyl]guanidine](/img/structure/B142564.png)
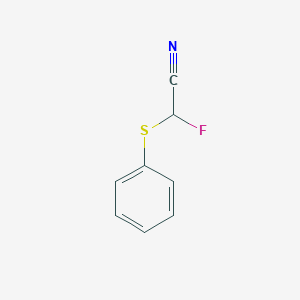

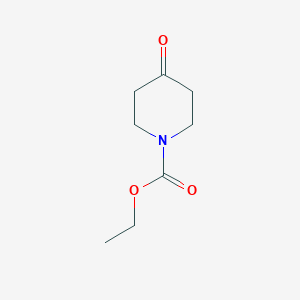
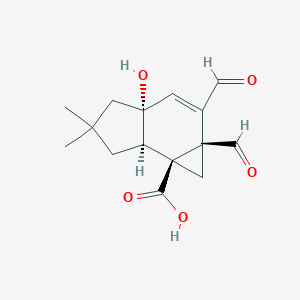

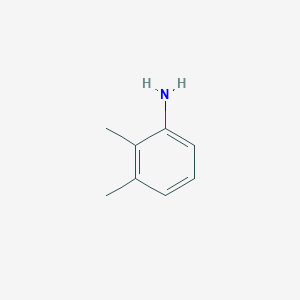
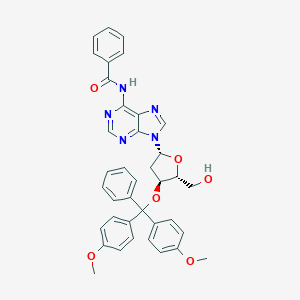
![Propanamide, 2-[[[4-[(3-fluorophenyl)methoxy]phenyl]methyl]amino]-](/img/structure/B142590.png)

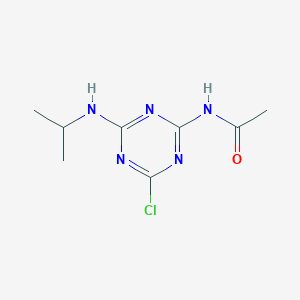
![2-Furanmethanamine,4-fluorotetrahydro-N,N,5-trimethyl-,[2R-(2alpha,4beta,5beta)]-](/img/structure/B142593.png)
